molecular formula C11H20N4O2S B2442702 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798638-07-9

1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2442702
CAS No.: 1798638-07-9
M. Wt: 272.37
InChI Key: HCOIIQLCIVZJNC-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butylsulfonyl group and a 1H-1,2,3-triazol-1-yl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via a sulfonylation reaction using butylsulfonyl chloride and a base such as triethylamine.

    Attachment of the 1H-1,2,3-Triazol-1-yl Group: The triazole ring can be attached through a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or triazole groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)benzene
  • 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)cyclohexane
  • 1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyridine

Uniqueness

1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-butylsulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-2-3-10-18(16,17)14-7-4-11(5-8-14)15-9-6-12-13-15/h6,9,11H,2-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOIIQLCIVZJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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